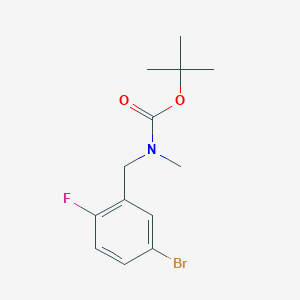
Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbamates like Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate often involves the reaction of 4-benzyloxybenzaldehyde with tert-butyl carbamate in the presence of benzenesulfinic acid sodium salt dihydrate and formic acid . The reaction is stirred for one week at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C13H17BrFNO2 . Its InChI code is 1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7H2,1-3H3(H,15,16) .Chemical Reactions Analysis
Carbamates, including this compound, are known for their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with target enzymes or receptors .Physical and Chemical Properties Analysis
This compound has a molecular weight of 318.18 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For example, it plays a crucial role in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017). This compound is synthesized through a series of steps including acylation, nucleophilic substitution, and reduction, with a total yield of about 81%.
Use in Organic Synthesis
In organic synthesis, compounds like this compound are utilized in various reactions. For instance, they are used in the preparation and Diels-Alder reaction of 2-Amido Substituted Furans, as well as in the synthesis of benzolactams, a type of heterocyclic compound (Padwa, Brodney, & Lynch, 2003); (Orito, Miyazawa, Kanbayashi, Tatsuzawa, Tokuda, & Suginome, 2000). These reactions are significant in the development of pharmaceuticals and other organic compounds.
Application in Radiosynthesis
This compound also finds application in the field of radiosynthesis. For example, it has been used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes (Castillo Meleán, Ermert, & Coenen, 2015). Such applications are crucial in medical imaging and diagnostics.
Role in Polymer Chemistry
In polymer chemistry, this compound derivatives are used as stabilizers and antioxidants. These compounds protect polymers against thermal degradation and oxidation, thus extending their useful life (Pan, Liu, & Lau, 1998).
Development of Novel Compounds
Research into the synthesis and properties of carbamate derivatives, including those similar to this compound, is ongoing. These studies aim to develop new materials with unique properties for various industrial applications (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Safety and Hazards
Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding getting it in eyes, on skin, or on clothing, and using personal protective equipment as required .
Biochemische Analyse
Biochemical Properties
Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, it has been observed to interact with serine proteases, a class of enzymes involved in protein degradation. The bromine and fluorine atoms in the compound’s structure contribute to its binding affinity and specificity towards these enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting specific enzymes within this pathway, this compound can alter gene expression patterns and metabolic activities within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of target enzymes, leading to enzyme inhibition. The presence of the bromine and fluorine atoms enhances the compound’s binding affinity, allowing it to effectively inhibit enzyme activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant enzyme inhibition and alterations in cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on enzyme activity and cellular function. At excessively high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. By modulating enzyme activity, this compound can alter the levels of key metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within these compartments can influence its activity and function, as well as its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can accumulate in the nucleus, where it may interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-7-10(14)5-6-11(9)15/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDABKPSDKUPYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


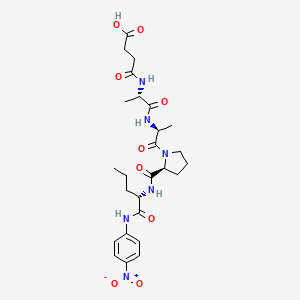
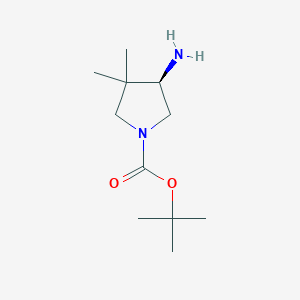
![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)
![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)
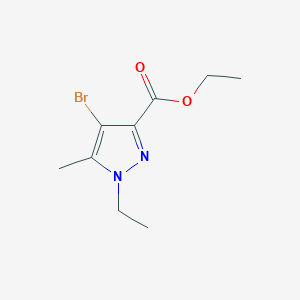
![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)
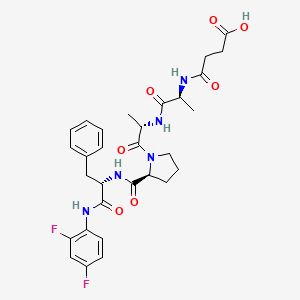
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester](/img/structure/B1412284.png)

![1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane](/img/structure/B1412286.png)
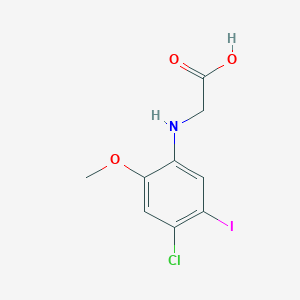


![(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1412293.png)
